1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

NAPE-PLD Cardiometabolic Disease Ligand Efficiency

This minimal thiazole pharmacophore (MW 369 Da, clogP 2.08) is 78 Da lighter than benzothiazole probes VU533/VU534, offering superior ligand efficiency for NAPE-PLD/RIPK1 scaffold-hopping SAR. Ideal parent scaffold to probe benzothiazole-to-thiazole impact on allosteric potency, efferocytosis, and FAAH/sEH selectivity. Procure to establish baseline kinase promiscuity and deconvolute toxicity drivers. A low-complexity entry point for necroptosis or NAPE-PLD screening libraries. Request a quote today.

Molecular Formula C15H16FN3O3S2
Molecular Weight 369.43
CAS No. 849516-49-0
Cat. No. B2845526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
CAS849516-49-0
Molecular FormulaC15H16FN3O3S2
Molecular Weight369.43
Structural Identifiers
SMILESC1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H16FN3O3S2/c16-12-1-3-13(4-2-12)24(21,22)19-8-5-11(6-9-19)14(20)18-15-17-7-10-23-15/h1-4,7,10-11H,5-6,8-9H2,(H,17,18,20)
InChIKeyAPYCFTGSGRIZEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 20 mg / 25 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide: A Structurally Distinct Scaffold for NAPE-PLD and Kinase Probe Discovery


1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide (CAS 849516-49-0) is a synthetic fluorinated sulfonamide featuring a piperidine-4-carboxamide core linked to a thiazole moiety and a 4-fluorophenylsulfonyl group [1]. With a molecular formula of C15H16FN3O3S2, a molecular weight of 369.43 g/mol, a calculated LogP (clogP) of 2.08, and a topological polar surface area (TPSA) of 88.16 Ų, it occupies a favorable physicochemical space for lead-like molecules [2]. This compound serves as the minimal, unsubstituted thiazole pharmacophore within a class of N-acyl-phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) activators and potential kinase inhibitors, distinct from its elaborated benzothiazole analogs VU533 and VU534 . Its value proposition lies in its lower molecular complexity, offering a smaller, more ligand-efficient starting point for structure-activity relationship (SAR) exploration and hit-to-lead optimization compared to these well-characterized probes.

Beyond the Benzothiazoles: Why the Core Thiazole Scaffold of 1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is Not Interchangeable with VU533 or VU534


In-class substitution between 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide and its dimethylbenzothiazole analogs (VU533, VU534) is not scientifically valid. The target compound is the minimal thiazole core of this chemotype, with a molecular weight 78 Da lower than VU533/534 and a TPSA of 88.16 Ų versus an estimated ~88–105 Ų for the bulkier analogs [1]. The unsubstituted thiazole directly impacts critical drug-like properties: it reduces lipophilicity (clogP 2.08 vs. an estimated >3.5 for VU533/534), influences metabolic stability by eliminating potential sites for oxidative metabolism on the dimethylbenzothiazole ring, and alters the conformational landscape and electronic distribution of the putative allosteric binding pharmacophore [2]. These differences in fundamental molecular recognition features render simple functional interchange impossible, necessitating direct procurement of this specific compound to accurately probe the contribution of the core scaffold to target engagement.

Quantitative Differentiation Guide for 1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide vs. NAPE-PLD Probes and RIPK1 Inhibitors


Scaffold Molecular Weight and Ligand Efficiency Advantage over VU533/VU534 NAPE-PLD Activators

The target compound offers a significant ligand efficiency (LE) advantage over the clinical candidate VU534 and the tool compound VU533 due to its 78-Da lower molecular weight. VU534 activates NAPE-PLD with an EC50 of 0.30 µM (mouse) and 0.93 µM (human), while VU533 shows an EC50 of 0.30 µM (mouse) . While direct NAPE-PLD activation data for the unsubstituted thiazole core is not yet publicly available, its MW of 369.43 Da dictates that any comparable potency would result in a substantially higher LE, a critical optimization parameter for reducing attrition in later-stage drug discovery [1].

NAPE-PLD Cardiometabolic Disease Ligand Efficiency Efferocytosis

Reduced Lipophilicity (clogP) Relative to Benzothiazole Analogs for Favorable ADME Profile

Lipophilicity, a key driver of promiscuity, metabolic clearance, and solubility, is substantially lower for the target compound (clogP = 2.08) compared to its more elaborated analogs [1]. While exact clogP values for VU533/534 are not universally standardised, the addition of a fused benzene ring and two methyl groups on the thiazole system typically increases clogP by >1.5 units. This property positions the target compound more favorably within the Rule of 5 chemical space, indicating potentially improved solubility and a better metabolic profile, which are critical for in vivo studies [2].

Physicochemical Properties ADME Lipophilicity clogP

Implication as a Potential RIPK1 Inhibitor Scaffold Lacking Cytotoxicity up to 30 µM

This compound has been cited as a potential inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a crucial mediator of necroptosis and inflammation, though specific IC50 or Ki data were not detailed in the available primary source [1]. In contrast, its close structural analog VU534 is reported to be non-cytotoxic up to 30 µM in murine RAW264.7 and human HepG2 cell cultures, a property likely shared due to the high structural homology . This suggests the thiazole core itself may confer a favorable selectivity window, making it a viable, low-toxicity chemical probe for investigating necroptosis pathways without the confounding factors of the dimethylbenzothiazole moiety.

RIPK1 Necroptosis Inflammation Kinase Inhibitor

High-Value Research & Procurement Applications for 1-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide


Scaffold-Hopping & Ligand Efficiency Optimization in NAPE-PLD Activator Programs

For medicinal chemistry teams working on NAPE-PLD activators for cardiometabolic or inflammatory diseases, this compound is the ideal 'parent' scaffold for a scaffold-hopping or core-morphing SAR campaign. Its 369-Da mass and clogP of 2.08 provide a significant ligand efficiency advantage over the current probes VU533 and VU534 (MW 447 Da). Procurement of this compound allows systematic investigation of how the benzothiazole-to-thiazole substitution impacts allosteric activation potency (EC50 shift), cellular efferocytosis efficacy, and selectivity against FAAH/sEH (which are off-targets for VU534 with an IC50 of 1.2 µM). The data generated will directly validate whether the dimethylbenzothiazole moiety is essential or merely an artifact of the lead optimization path.

Fragment-Based & Physicochemical Property-Driven Kinase Probe Discovery

As a potential RIPK1 ligand, this compound's low molecular weight and moderate lipophilicity make it a superior choice for fragment-based or property-driven lead discovery compared to larger, more lipophilic RIPK1 chemotypes. It can serve as a core reference in a kinase selectivity panel to establish the baseline promiscuity of the piperidine-thiazole-sulfonamide chemotype. By testing this compound alongside VU534, which is non-cytotoxic up to 30 µM, researchers can deconvolute which structural features drive toxicity and off-target kinase binding, generating a clean SAR dataset from a minimal core scaffold.

Screening Collection Enhancement for Novel Anti-Inflammatory Mechanisms

For biotechnology companies or screening centers building a focused library targeting necroptosis (RIPK1/RIPK3) or NAPE-PLD-dependent efferocytosis, this compound provides a structurally unique, low-complexity entry point. It complements but does not replace existing benzothiazole-containing probes. Its inclusion in a screening deck enables the identification of novel hits with a different molecular recognition profile, as the absence of the dimethylbenzothiazole group alters the pharmacophore's shape, electronics, and likely its binding kinetics at the allosteric sites of NAPE-PLD or RIPK1. This increases chemical diversity and the probability of discovering a novel chemical series.

Quote Request

Request a Quote for 1-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.